AL-37350A

Catalog No.
S517782
CAS No.
362603-40-5
M.F
C14H18N2O
M. Wt
230.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AL-37350A

CAS Number

362603-40-5

Product Name

AL-37350A

IUPAC Name

1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C14H18N2O/c1-9(15)7-10-8-16-12-4-5-13-11(14(10)12)3-2-6-17-13/h4-5,8-9,16H,2-3,6-7,15H2,1H3

InChI Key

VVHJUSGIUWQPIT-UHFFFAOYSA-N

SMILES

CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N

Solubility

Soluble in DMSO

Synonyms

(S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole, 1-(2-aminopropyl)-8,9-dihydropyrano(3,2-e)indole, AL-37350A, AL37350A

Canonical SMILES

CC(CC1=CNC2=C1C3=C(C=C2)OCCC3)N

Isomeric SMILES

C[C@@H](CC1=CNC2=C1C3=C(C=C2)OCCC3)N

Description

The exact mass of the compound (2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine is 230.1419 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AL-37350A, also known as 4,5-Dihydro-1-(2-aminoethyl)-N,N-dimethyltryptamine, is a tricyclic tryptamine derivative that functions as a potent and selective agonist for the serotonin receptor 5-HT2A. This compound exhibits a strong affinity for the 5-HT2A receptor, which plays a critical role in various neurological and psychological processes, including mood regulation and perception. The molecular formula of AL-37350A is C13H18N2C_{13}H_{18}N_{2} with a molecular weight of approximately 218.3 g/mol .

Typical of tryptamine derivatives. These reactions include:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
  • Substitution: Involves the replacement of one functional group with another, commonly using halogens or nucleophiles.

These reactions can lead to the formation of different derivatives and analogs that may exhibit varied biological activities.

As a selective agonist for the 5-HT2A receptor, AL-37350A has been studied for its potential effects on mood and cognition. Its agonistic action can influence serotonin signaling pathways, which are crucial in psychiatric conditions such as depression and anxiety disorders. Research indicates that compounds like AL-37350A may have therapeutic implications in treating these conditions by modulating serotonin receptor activity .

The synthesis of AL-37350A typically involves several organic reactions, including:

  • Formation of the Tryptamine Core: This is achieved through the cyclization of appropriate precursors.
  • Amination: The introduction of an aminoethyl group to the tricyclic structure.
  • Methylation: Dimethylation at the nitrogen atom to enhance receptor affinity.

These steps are carried out under controlled conditions to ensure high yield and purity of the final product.

AL-37350A has potential applications in:

  • Pharmaceutical Research: As a model compound for studying serotonin receptor interactions and developing new treatments for mood disorders.
  • Chemical Biology: It serves as a tool for exploring the biological roles of serotonin receptors in various physiological processes.
  • Drug Development: Its unique properties make it a candidate for developing novel psychoactive substances with therapeutic benefits .

Interaction studies involving AL-37350A focus on its binding affinity and selectivity towards serotonin receptors. These studies help elucidate its pharmacological profile compared to other tryptamines. Understanding these interactions is crucial for predicting its effects in vivo and assessing its therapeutic potential.

AL-37350A shares structural similarities with other tryptamine derivatives. Notable compounds include:

Compound NameStructure TypeKey Features
AL-38022ATryptamineSimilar agonistic properties at serotonin receptors.
1-MethylpsilocinTryptamineKnown for its psychoactive effects; acts on multiple serotonin receptors.
4,5-DHP-DMTTryptamineExhibits unique binding profiles; studied for its hallucinogenic effects.

AL-37350A is unique due to its selective action on the 5-HT2A receptor compared to these compounds, making it particularly valuable for research into specific serotonin-mediated pathways .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

230.141913202 g/mol

Monoisotopic Mass

230.141913202 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KT54N4CC67

Wikipedia

AL-37350A

Dates

Modify: 2024-02-18
1: May JA, Chen HH, Rusinko A, Lynch VM, Sharif NA, McLaughlin MA. A novel and selective 5-HT2 receptor agonist with ocular hypotensive activity: (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole. J Med Chem. 2003 Sep 11;46(19):4188-95. PubMed PMID: 12954071.

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